3-(3-Methoxypropyl)pyrrolidine

Descripción general

Descripción

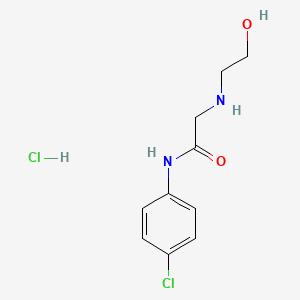

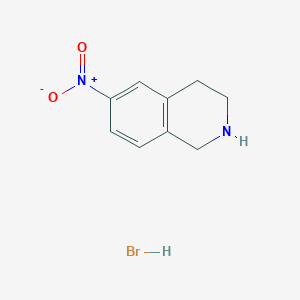

3-(3-Methoxypropyl)pyrrolidine is a chemical compound with the CAS Number: 1220030-88-5 and Linear Formula: C8H17NO . It has a molecular weight of 143.23 .

Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A method for the formal cycloaddition of cyclopropyl ketones with hydrazones that utilizes photoredox catalysis has been developed to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3 .Physical and Chemical Properties Analysis

This compound is stored at ambient temperature . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Potential

A study by Ikuta et al. (1987) synthesized a series of compounds related to 3-(3-Methoxypropyl)pyrrolidine, demonstrating anti-inflammatory and analgesic properties. These compounds showed dual inhibitory activity on prostaglandin and leukotriene synthesis, with some being as potent as indomethacin but with reduced ulcerogenic effects. One specific compound, N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, exhibited a wider safety margin than indomethacin, suggesting potential clinical applications (Ikuta et al., 1987).

Applications in Chemical Synthesis

Żmigrodzka et al. (2022) discussed the synthesis of pyrrolidines, including compounds related to this compound, in [3+2] cycloaddition reactions. These pyrrolidines, important in heterocyclic organic chemistry, have applications in medicine, industry (e.g., dyes, agrochemicals), underscoring their significance in modern science (Żmigrodzka et al., 2022).

Ring Contraction in Chemical Reactions

Tehrani et al. (2000) described a reaction where 3-Methoxypiperidines were converted into 2-(bromomethyl)pyrrolidines, a process involving a rare conversion of piperidines into pyrrolidines. This showcases the chemical versatility and potential utility of this compound in synthesizing related compounds (Tehrani et al., 2000).

Antibacterial and Antimicrobial Properties

Bogdanowicz et al. (2013) explored the synthesis of 4-Pyrrolidin-3-cyanopyridine derivatives, including structures related to this compound. These compounds were evaluated for their antimicrobial activity against various bacteria, with some derivatives showing significant effectiveness (Bogdanowicz et al., 2013).

Chemosensory Applications

Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, demonstrating its use as a selective chemosensor for Al(3+) ions. This suggests potential applications of this compound in developing sophisticated chemical sensors (Maity & Govindaraju, 2010).

Safety and Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is a flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Pyrrolidine derivatives, including 3-(3-Methoxypropyl)pyrrolidine, have been recognized for their promising biological effects . They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the therapeutic potential of pyrrolidine derivatives .

Propiedades

IUPAC Name |

3-(3-methoxypropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZUHWDYRQZMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)

![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)

![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)